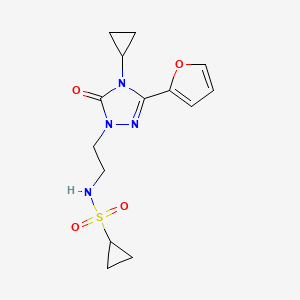
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H18N4O4S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Furan moiety : Contributes to the compound's reactivity and biological properties.
- Cyclopropyl group : Enhances the compound's structural diversity.
The molecular formula is C16H18N4O2S, with a molecular weight of approximately 342.41 g/mol. The presence of the sulfonamide group is particularly noteworthy as it is commonly linked to antimicrobial activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various pathogens. The triazole component has been linked to both antifungal and antibacterial activities.
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Significant inhibition of growth against resistant strains |
| Fungi | Antifungal activity noted in preliminary assays |
The exact mechanisms of action are still under investigation; however, it is hypothesized that the compound may modulate enzyme activity or interfere with cellular signaling pathways. The triazole ring may inhibit specific enzymes critical for pathogen survival.
Synthesis Methods
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Furan Ring : Via Friedel-Crafts acylation followed by cyclization.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.
Research Findings
Several studies have focused on the biological activity of compounds related to the triazole scaffold:
- A review highlighted the pharmacological profile of 1,2,4-triazoles as promising agents with antifungal and antibacterial properties .
- Research on related compounds has shown that modifications in structure can significantly enhance biological activity .
Case Studies
In one study, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activities. Compounds similar to N-(2-(4-cyclopropyl-3-(furan-2-y)-5-o-xo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-cyclopropanesulfonamide exhibited promising results against resistant bacterial strains .
Applications
The unique structural features of N-(2-(4-cyclopropyl-3-(furan-2-y)-5-o-xo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-cyclopropanesulfonamide make it a valuable candidate for further research in:
- Antimicrobial drug development
- Enzyme inhibitors
Understanding its interactions with biological targets will be crucial for optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-14-17(8-7-15-23(20,21)11-5-6-11)16-13(12-2-1-9-22-12)18(14)10-3-4-10/h1-2,9-11,15H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGPBKRDARLVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3CC3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














